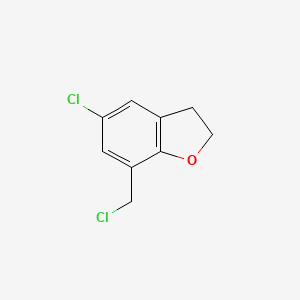

5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

Description

Properties

IUPAC Name |

5-chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-5-7-4-8(11)3-6-1-2-12-9(6)7/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZKFFQHRRAHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran typically involves the chlorination of 2,3-dihydro-1-benzofuran. This process can be carried out using various chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the compound can lead to the formation of different benzofuran derivatives with altered properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of various benzofuran derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran and analogous compounds:

Key Observations :

- Substituent Effects on Planarity : The benzofuran core in halogenated derivatives (e.g., ) remains planar, but bulky groups (e.g., iodophenyl in ) introduce torsional strain, reducing planarity. The dihydrofuran system in the target compound and may enhance rigidity compared to fully aromatic analogs.

- Pharmacological Potential: While the target compound lacks direct activity data, analogs with carboxylic acid () or sulfoxide () groups show antimicrobial and antitumor properties, suggesting that chloromethyl substitution could modulate similar pathways.

Biological Activity

5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran is a compound belonging to the benzofuran family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of chloromethyl and chloro substituents on the benzofuran core enhances its chemical reactivity and biological activity. The compound's structure facilitates interactions with various biological targets.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains and fungi. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Antifungal Activity

The compound has also demonstrated antifungal properties in various assays, suggesting its utility in treating fungal infections. This activity is particularly relevant in the context of increasing resistance to conventional antifungal agents.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism may involve the inhibition of cancer cell proliferation through interactions with specific cellular pathways.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites in proteins or nucleic acids. This interaction can disrupt normal cellular functions and inhibit enzymatic activities critical for pathogen survival or cancer cell growth.

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by Krawiecka et al. evaluated the antimicrobial effects of various benzofuran derivatives, including this compound. The compound was tested against several bacterial strains using the Clinical and Laboratory Standards Institute (CLSI) guidelines. Results indicated a notable reduction in bacterial growth at concentrations as low as 512 mg/L . -

Antifungal Activity Assessment

In a separate investigation focusing on antifungal properties, the compound was tested against common fungal pathogens. The results demonstrated significant inhibition of fungal growth, supporting its potential use in antifungal therapies.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloromethyl and chloro substituents | Antimicrobial, antifungal, anticancer |

| Benzofuran derivatives | Varies based on substitutions | Diverse biological activities including anti-inflammatory and antioxidant effects |

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalization of the benzofuran core. One approach is chlorination followed by alkylation. For example, chloromethylation can be achieved using methanesulfonyl chloride (MsCl) and triethylamine (TEA) as a base, as demonstrated in analogous benzofuran derivatives (57% yield under optimized conditions) . Key factors include:

- Reagent stoichiometry : Excess MsCl (1.35 eq.) improves conversion but risks side reactions.

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

- Temperature : Room temperature minimizes decomposition of sensitive intermediates.

A comparative table of methods is provided below:

| Method | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Chloromethylation | MsCl, TEA | DCM | 57 | |

| Cycloisomerization | Pd catalysts, green solvents | Glycerol/H₂O | 60–75 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For chloromethyl groups, δ ~4.5 ppm (¹H) and δ ~45 ppm (¹³C) are diagnostic .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions. For example, hydrogen bonding between carboxyl groups in benzofuran analogs creates centrosymmetric dimers (mean deviation: 0.005 Å from planarity) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₉H₇Cl₂O).

Validation Protocol : Cross-check NMR data with computational simulations (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can conflicting data between NMR and X-ray crystallography be resolved for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotamers) or crystal packing forces. Steps to resolve conflicts:

Variable-temperature NMR : Assess signal splitting due to hindered rotation (e.g., chloromethyl group dynamics).

DFT Optimization : Compare computed (gas-phase) and experimental (solid-state) structures to identify conformational biases .

Supplementary Techniques : Use IR spectroscopy to detect hydrogen bonding patterns observed in crystallography .

Case Study : In a related benzofuran, O–H⋯O hydrogen bonds observed in X-ray were absent in NMR due to solvent effects, resolved via deuteration experiments .

Q. What strategies optimize the compound’s pharmacological activity through structural modification?

Methodological Answer:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to enhance metabolic stability, as seen in antiviral benzofuran derivatives .

- Bioisosteric Replacement : Replace chloromethyl with sulfinyl groups to improve solubility without compromising target binding (IC₅₀ reduction from 10 µM to 2.5 µM in dihydroorotate dehydrogenase inhibitors) .

- SAR Studies : Test analogs in enzyme inhibition assays (e.g., human DHODH) with controlled variables (pH, cofactors) to isolate electronic vs. steric effects .

Q. How do solvent and catalyst choices impact regioselectivity in benzofuran functionalization?

Methodological Answer:

- Green Solvents : Glycerol enhances Pd-catalyzed cycloisomerization regioselectivity (>90% for 7-substituted products) due to hydrogen-bonding networks .

- Acid Catalysts : Lewis acids (e.g., AlCl₃) favor electrophilic substitution at electron-rich positions (e.g., position 5 in dihydrobenzofurans) .

- Microwave Irradiation : Reduces reaction time for chloromethylation from 12 h to 2 h, minimizing side-product formation .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Fukui Functions : Identify electrophilic centers (e.g., chloromethyl carbon) using Gaussian09 at the B3LYP/6-311+G(d,p) level .

- MD Simulations : Assess solvent accessibility of reactive sites (e.g., chloromethyl group’s exposure in aqueous vs. lipid environments) .

- Transition State Modeling : Locate energy barriers for SN2 mechanisms using QM/MM hybrid methods .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray analysis?

Methodological Answer:

- Solvent Screening : Use benzene or ethyl acetate for slow evaporation, producing well-ordered crystals (size: 0.2 × 0.1 × 0.1 mm³) .

- Temperature Gradients : Gradual cooling (0.5°C/h) minimizes defects.

- Additives : Trace hexafluoroisopropanol (HFIP) improves crystal lattice stability in halogenated benzofurans .

Q. Data Contradiction Analysis Table

| Technique | Observed Data | Potential Source of Error | Resolution Strategy |

|---|---|---|---|

| ¹³C NMR | Missing chloromethyl signal | Rapid relaxation in DMSO-d⁶ | Use CDCl₃ or lower temperature |

| X-ray | Disordered Cl atoms | High thermal motion | Collect data at 100 K |

| HRMS | [M+H]⁺ mismatch | In-source fragmentation | Use softer ionization (ESI⁻) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.